molecular formula C8H4BrFO3S B2525507 5-Bromo-1-benzofuran-2-sulfonyl fluoride CAS No. 2490430-03-8

5-Bromo-1-benzofuran-2-sulfonyl fluoride

Cat. No. B2525507
CAS RN: 2490430-03-8
M. Wt: 279.08
InChI Key: KKTWXMKKQPYWHP-UHFFFAOYSA-N
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Description

5-Bromo-1-benzofuran-2-sulfonyl fluoride is a chemical compound that is used in the synthesis of 1-(7-benzofuranyl)-4-methylpiperazine . This compound has been shown to bind strongly and with high selectivity to the serotonin receptor 5-HT2A in the presence of the receptor 5-HT7 in vitro .


Synthesis Analysis

The synthesis of benzofuran compounds has attracted much attention from synthetic organic chemists . Benzofuran compounds are ubiquitous in nature and have been found to have strong biological activities . The synthesis of these compounds often involves the use of a sulfonyl fluoride motif, which can be used as a connector for the assembly of -SO2- linked small molecules with proteins or nucleic acids .


Molecular Structure Analysis

The molecular formula of 5-Bromo-1-benzofuran is C8H5BrO . Benzofuran is a heterocyclic compound, and it is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .


Chemical Reactions Analysis

Benzofuran compounds are used in various chemical reactions. For example, they are used in the synthesis of 1-(7-benzofuranyl)-4-methylpiperazine . They are also used in the assembly of -SO2- linked small molecules with proteins or nucleic acids .


Physical And Chemical Properties Analysis

5-Bromo-1-benzofuran is a light yellow liquid . The melting point/freezing point is 8 °C, and the initial boiling point and boiling range is 226 °C .

Scientific Research Applications

Anticancer Properties

Benzofuran derivatives have garnered attention for their potent biological activities, including anticancer effects. Notably, 5-Bromo-1-benzofuran-2-sulfonyl fluoride exhibits promising anticancer potential. Researchers have identified its inhibitory effects on cell growth in various cancer types, such as leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer . This compound could serve as a valuable lead for developing novel anticancer drugs.

Synthetic Applications

a. Isoxazole-5-sulfonyl Fluorides: In situ generation of 1-bromoethene-1-sulfonyl fluoride (BESF) from 5-Bromo-1-benzofuran-2-sulfonyl fluoride opens up new reaction profiles. Researchers have successfully synthesized unprecedented 3-substituted isoxazole-5-sulfonyl fluorides using this approach .

b. 1H-1,2,3-Triazole-4-sulfonyl Fluorides: The same in situ-generated BESF also enables the synthesis of 1-substituted-1H-1,2,3-triazole-4-sulfonyl fluorides .

c. 2-Amino-1-bromoethane-1-sulfonyl Fluorides: Researchers have developed a method to construct 2-amino-1-bromoethane-1-sulfonyl fluorides from 5-Bromo-1-benzofuran-2-sulfonyl fluoride .

d. 4-Bromo-β-sultams: The synthesis of 4-bromo-β-sultams has also been achieved using BESF as a key intermediate .

Natural Product Sources

Benzofuran compounds are ubiquitous in nature. They are found in higher plants such as Asteraceae, Rutaceae, Liliaceae, and Cyperaceae. These natural sources provide valuable starting points for drug discovery and development .

Chemical Synthesis and Structure-Activity Relationship

Researchers have explored novel methods for constructing benzofuran rings. For instance:

Safety and Hazards

The safety data sheet for 5-Bromo-1-benzofuran indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is classified as Acute Tox. 4 Oral, Carc. 2, Eye Irrit. 2, Skin Irrit. 2, STOT SE 3 .

Future Directions

Research on natural products containing benzofuran has remarkably increased during the past few decades . Benzofuran compounds have strong biological activities and potential applications in many aspects, making these substances potential natural drug lead compounds . Therefore, the future directions of 5-Bromo-1-benzofuran-2-sulfonyl fluoride could involve further exploration of its biological activities and potential applications.

Mechanism of Action

Target of Action

Benzofuran compounds, which include 5-bromo-1-benzofuran-2-sulfonyl fluoride, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets, potentially including enzymes, receptors, and other proteins involved in these pathways.

Mode of Action

Benzofuran compounds have been shown to exhibit significant cell growth inhibitory effects . This suggests that 5-Bromo-1-benzofuran-2-sulfonyl fluoride may interact with its targets to inhibit cell growth, potentially through mechanisms such as enzyme inhibition or interference with cellular signaling pathways.

Biochemical Pathways

For example, its anti-tumor activity suggests that it may interfere with pathways involved in cell growth and proliferation

Pharmacokinetics

The compound’s biological activities suggest that it is likely to be bioavailable and able to reach its cellular targets .

Result of Action

The result of the action of 5-Bromo-1-benzofuran-2-sulfonyl fluoride is likely to be a reduction in cell growth, given its demonstrated cell growth inhibitory effects . This could result in a variety of molecular and cellular effects, depending on the specific cells and pathways targeted by the compound.

properties

IUPAC Name

5-bromo-1-benzofuran-2-sulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrFO3S/c9-6-1-2-7-5(3-6)4-8(13-7)14(10,11)12/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKTWXMKKQPYWHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C=C(O2)S(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrFO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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